

Technical Guide to the Certificate of Analysis for Valproic Acid-d15

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Compound of Interest

Compound Name: Valproic acid-d15

Cat. No.: B602698

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for **Valproic acid-d15**. **Valproic acid-d15** is the deuterated analog of Valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Due to its isotopic labeling, **Valproic acid-d15** serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry. A thorough understanding of its CofA is critical for ensuring the accuracy and reliability of experimental results.

Data Presentation: A Summary of Analytical Findings

The Certificate of Analysis for a reference standard like **Valproic acid-d15** provides a comprehensive summary of its identity, purity, and other critical quality attributes. The following tables present typical quantitative data found on a CofA for **Valproic acid-d15**, compiled from various supplier specifications and related compound analyses.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Valproic Acid-d15
Synonyms	2-Propylpentanoic-d15 Acid, VPA-d15
CAS Number	362049-65-8
Molecular Formula	C ₈ H ₁₅ O ₂
Molecular Weight	159.30
Appearance	Colorless to Light Yellow Oil
Solubility	Soluble in Methanol, DMSO
Storage Conditions	-20°C, Hygroscopic

Table 2: Analytical Test Results

Test	Method	Specification	Representative Result
Chemical Purity	HPLC-UV, GC-MS	>98%	>99.00%
Isotopic Purity	Mass Spectrometry	≥98%	99.5% (d15)
Isotopic Enrichment	Mass Spectrometry	No d0 detected	Conforms
Identity Confirmation	¹ H-NMR, Mass Spectrometry	Conforms to Structure	Conforms

Experimental Protocols: Methodologies for Quality Assessment

The specifications presented in the CofA are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments typically performed to certify a batch of **Valproic acid-d15**.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to assess the chemical purity of **Valproic acid-d15** and to identify and quantify any organic impurities.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μ L of a 1 mg/mL solution in methanol, splitless injection at 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in full scan mode (m/z 40-300) to identify impurities and in selected ion monitoring (SIM) mode for quantification.
- Data Analysis: The purity is calculated by dividing the peak area of **Valproic acid-d15** by the total peak area of all components, expressed as a percentage.

Isotopic Purity and Enrichment by Mass Spectrometry

This analysis confirms the degree of deuteration and ensures the absence of the non-deuterated (d0) form.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet (e.g., direct infusion or LC).

- **Sample Preparation:** The sample is diluted to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent like methanol.
- **Ionization:** Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.
- **Data Acquisition:** The mass spectrum is acquired over a narrow mass range centered on the molecular ions of **Valproic acid-d15** ($[M-H]^-$ at m/z 158.2) and its potential non-deuterated counterpart ($[M-H]^-$ at m/z 143.1).
- **Data Analysis:** The isotopic purity is determined by comparing the intensity of the ion corresponding to the fully deuterated molecule (d15) to the sum of intensities of all isotopic variants. Isotopic enrichment is confirmed by the absence or negligible presence of the d0 peak.

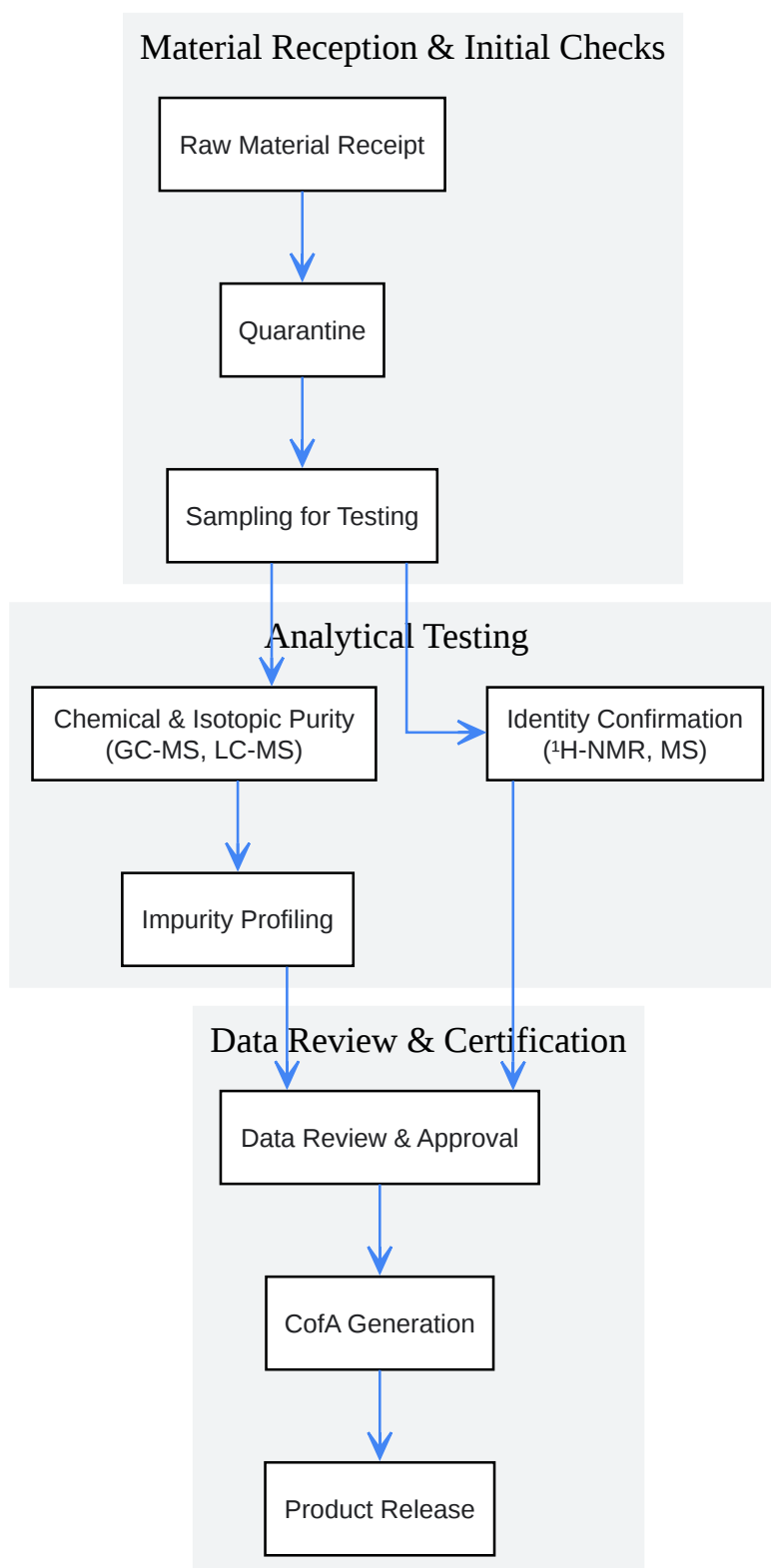
Identity Confirmation by Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

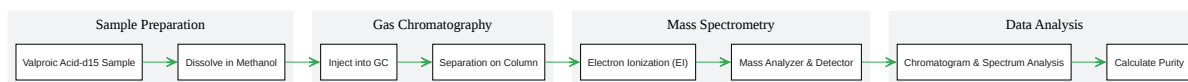
^1H -NMR is used to confirm the structural integrity of the molecule. For a highly deuterated compound like **Valproic acid-d15**, the proton spectrum will be very simple.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent that does not exchange with the analyte's remaining proton, such as Chloroform-d (CDCl_3).
- **Data Acquisition:** A standard one-dimensional proton NMR spectrum is acquired.
- **Data Analysis:** The spectrum of **Valproic acid-d15** is expected to show a single proton signal corresponding to the carboxylic acid proton. The absence of signals in the aliphatic region confirms the high level of deuteration. The chemical shift of the carboxylic acid proton should be consistent with the expected structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the quality control process for **Valproic acid-d15** and a key analytical pathway.





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